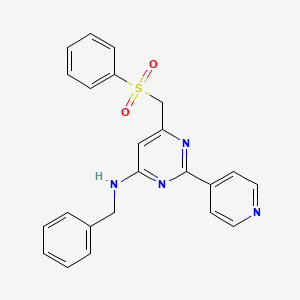
N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine is a complex organic compound that features a pyrimidine core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine typically involves multi-step organic reactions. The starting materials often include benzylamine, phenylsulfonyl chloride, and pyridine derivatives. The key steps may involve:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: Benzylation reactions using benzyl halides in the presence of a base.
Sulfonylation: Reaction with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the removal of sulfonyl groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine: can be compared with other pyrimidine derivatives that have similar functional groups.
Unique Features: The presence of both benzyl and phenylsulfonyl groups may impart unique chemical and biological properties, distinguishing it from other compounds.
Highlighting Uniqueness
Chemical Properties: Unique reactivity due to the combination of functional groups.
Biological Activity: Potential for unique interactions with biological targets, leading to distinct pharmacological profiles.
生物活性
N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine (CAS No: 320421-28-1) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C23H20N4O2S
- Molar Mass : 416.5 g/mol
- Density : 1.313 g/cm³ (predicted)
- Boiling Point : 614.9 °C (predicted)
- pKa : 1.90 (predicted)
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways associated with various diseases, including cancer and inflammatory conditions. The compound's structure suggests it may interact with targets involved in cell signaling and proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| CAKI-1 (Renal) | 15.9 |
| MDA-MB-435 (Breast) | 27.9 |
| T-47D (Breast) | 15.1 |
These results indicate that the compound has broad-spectrum antitumor activity, with particularly potent effects against lung and breast cancer cell lines .
Antibacterial Activity
In addition to its antitumor properties, this compound has been evaluated for antibacterial activity. Studies showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential role as an antimicrobial agent .
Case Studies
A notable case study involved the synthesis and evaluation of structural analogs of this compound, which revealed that modifications in the sulfonamide group significantly enhanced its biological activity against specific cancer cell lines. The study concluded that these structural variations could lead to more effective therapeutic agents in cancer treatment .
属性
IUPAC Name |
6-(benzenesulfonylmethyl)-N-benzyl-2-pyridin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-30(29,21-9-5-2-6-10-21)17-20-15-22(25-16-18-7-3-1-4-8-18)27-23(26-20)19-11-13-24-14-12-19/h1-15H,16-17H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGADVMGYBUPFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














